Home > Products > Screening Compounds P51105 > 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea
1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea - 339111-28-3

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea

Catalog Number: EVT-3068773
CAS Number: 339111-28-3
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 is a diarylurea derivative identified as an allosteric antagonist of the cannabinoid CB1 receptor . It exhibits hypophagic effects in vivo and modulates CB1 receptor signaling in the cerebellum, potentially offering therapeutic alternatives to orthosteric CB1 antagonists .

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea (5a)

    Compound Description: Compound 5a is a potent inhibitor of the Kinase insert Domain-containing Receptor (KDR) . KDR is a validated target for anticancer drug discovery and development.

    Relevance: Compound 5a and 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea are both part of the o-amino-arylurea class of compounds . This structural similarity suggests that 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea might also possess KDR inhibitory activity and could be further explored for its anticancer potential.

Overview

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea is an organic compound with the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol. It features a urea functional group and two phenyl rings, one of which is substituted with a methyl group, while the other has a nitroethyl substituent. This compound is classified under organic chemistry and is noted for its potential biological activities due to its structural characteristics. Its CAS number is 339111-28-3, indicating its recognized identity in chemical databases.

Synthesis Analysis

The synthesis of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea typically involves the reaction between an isocyanate and an amine derivative. A common method includes:

  1. Starting Materials: An appropriate aryl amine and an isocyanate.
  2. Reaction Conditions: The reaction is usually carried out in a suitable solvent under controlled temperature conditions to facilitate the formation of the urea linkage.
  3. Product Isolation: Post-reaction, the product can be purified through crystallization or chromatography techniques.

This method allows for the introduction of specific substituents on the phenyl rings, tailoring the compound's properties for desired applications .

Molecular Structure Analysis

The molecular structure of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea can be analyzed as follows:

  • Structure: The compound consists of a central urea group (–NH–CO–NH–) flanked by two phenyl rings:
    • One phenyl ring carries a methyl group at the para position (4-methylphenyl).
    • The other phenyl ring is substituted with a nitroethyl group (–C₂H₄NO₂).
  • Data:
    • Molecular Formula: C₁₆H₁₇N₃O₃
    • Molecular Weight: 299.33 g/mol
    • CAS Number: 339111-28-3

The structural arrangement contributes to the compound's reactivity and potential interactions in biological systems.

Chemical Reactions Analysis

The reactivity of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea can be attributed to its functional groups:

  • Urea Moiety: Capable of participating in hydrogen bonding and nucleophilic substitution reactions.
  • Nitro Group: Can undergo reduction reactions under specific conditions.
  • Aromatic Rings: The presence of electron-donating methyl groups enhances electrophilic aromatic substitution reactions.

These properties enable the compound to engage in various chemical transformations, making it versatile for further synthetic applications .

Mechanism of Action

The mechanism of action for compounds like 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea often involves:

  1. Binding Interactions: The urea group can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding.
  2. Electrophilic Attack: The nitro group may participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components.

Data on specific biological pathways or targets remain limited but suggest potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Slightly miscible with water; more soluble in organic solvents.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Engages in nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups.

Relevant data indicate that the unique combination of substituents influences both physical and chemical stability, affecting its reactivity profile .

Applications

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea has potential applications in various scientific fields:

  • Medicinal Chemistry: Investigated for its biological activities, particularly as inhibitors in enzymatic pathways.
  • Organic Synthesis: Used as an intermediate in synthesizing other complex organic molecules due to its functional versatility.
  • Material Science: Potential use in developing new materials with specific properties based on its structural characteristics.

The compound's unique structure may confer distinct biological properties that warrant further exploration in drug development and synthetic methodologies .

Introduction to 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea in Contemporary Medicinal Chemistry

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea represents a structurally sophisticated small molecule that exemplifies modern rational drug design principles. Characterized by the systematic IUPAC name 1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea, this compound (CAS: 339111-28-3) possesses the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol. Its architecture strategically integrates three pharmacologically significant elements: a 4-methylphenyl group that enhances hydrophobicity and membrane permeability; a urea linkage (-NH-CO-NH-) capable of forming multiple hydrogen bonds with biological targets; and an ortho-positioned 2-nitroethyl moiety that confers electron-withdrawing properties and serves as a potential metabolic handle [1]. This deliberate molecular orchestration positions the compound at the intersection of urea-based drug design and nitroaromatic pharmacology, offering a versatile scaffold for targeting diverse biological pathways implicated in oncological, metabolic, and inflammatory disorders. Its emergence reflects the ongoing evolution in medicinal chemistry from serendipitous discovery toward structure-guided development of targeted therapeutics.

Historical Context of Urea Derivatives in Drug Discovery

The journey of urea derivatives in pharmacology represents a remarkable convergence of chemical versatility and therapeutic innovation:

  • Foundational Milestones (1828-1950s): The significance of urea derivatives began with Friedrich Wöhler's seminal 1828 synthesis of urea, which bridged organic and inorganic chemistry and laid the groundwork for medicinal applications. Early 20th century developments included the antitrypanosomal agent suramin (developed by Bayer in 1916), which features multiple urea linkages and remains in clinical use for African sleeping sickness. This era established urea as a privileged scaffold capable of forming essential hydrogen-bonding interactions with biological targets [4].

  • Modern Therapeutic Expansion: The 1960s witnessed the emergence of glibenclamide (glyburide), a sulfonylurea-derived antidiabetic that enhances insulin secretion by modulating pancreatic β-cell potassium channels. This breakthrough demonstrated urea's capacity for ion channel modulation. Subsequent decades revealed the urea motif's versatility across diverse therapeutic classes: sorafenib (multikinase inhibitor for renal cancer), dantrolene (muscle relaxant acting on ryanodine receptors), and lenalidomide derivatives (immunomodulatory agents). The consistent presence of the urea moiety in these structurally varied agents underscores its role as a molecular "linchpin" that stabilizes drug-target interactions while maintaining favorable physicochemical properties [4] [8].

  • Contemporary Design Paradigms: Modern drug discovery exploits urea's hydrogen-bonding capacity (two donor and four acceptor sites) for rational targeting of enzymatic active sites and protein-protein interfaces. The conformational behavior of N,N'-diaryl ureas—particularly the trans,trans configuration prevalent in 1,3-diaryl ureas—enables precise spatial positioning of aromatic substituents for optimal target engagement. This stereoelectronic precision is exemplified in kinase inhibitors where the urea carbonyl oxygen coordinates with hinge region residues, while aryl groups occupy hydrophobic pockets [4] [10].

Table 1: Evolution of Urea-Based Therapeutics

EraRepresentative AgentsTherapeutic ApplicationStructural Significance
Early 20th CenturySuramin, PhenybutazoneAntiparasitic, Anti-inflammatorySimple symmetric diaryl ureas
Mid-20th CenturyGlibenclamide, HydroxyureaAntidiabetic, AntineoplasticSulfonylurea linkage; Hydroxamic acid integration
Late 20th CenturyDantrolene, EntacaponeMuscle relaxant, Parkinson's adjunctAsymmetric diaryl urea; Nitrocatechol
21st CenturySorafenib, LinagliptinAnticancer, AntidiabeticTargeted kinase inhibition; Allosteric modulation

Role of Nitroethyl and Aryl Substituents in Bioactive Molecule Design

The strategic incorporation of nitroethyl and aryl substituents in 1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea creates a pharmacophoric synergy essential for its biological activity:

  • Electronic and Steric Modulation by Nitroethyl Group: The ortho-positioned -CH₂-CH₂-NO₂ moiety introduces pronounced electron-withdrawing effects (σp = 0.28 for nitroalkyl) that polarize the adjacent urea linkage, enhancing its hydrogen-bonding capacity with biological targets. This polarization increases the urea's electrophilicity, potentially strengthening interactions with catalytic residues in enzyme active sites. Additionally, the nitro group serves as a versatile metabolic handle—reduction to hydroxylamine or amine derivatives can generate active metabolites or enable prodrug strategies. The ethyl spacer balances electronic effects while maintaining conformational flexibility, allowing the nitro group to adopt optimal orientations for target binding or metabolic transformation. In proteasome inhibition, analogous α,β-unsaturated nitrovinyl compounds demonstrate covalent engagement with catalytic threonine residues via Michael addition, suggesting potential mechanisms for this compound [1] [9].

  • Aryl Substitution Patterns: The asymmetric 1,3-diaryl substitution pattern positions the 4-methylphenyl and nitrophenyl groups for complementary interactions. The 4-methylphenyl ring provides hydrophobic bulk that enhances membrane permeability (predicted logP ≈ 3.2) and may occupy lipophilic protein pockets, as observed in kinase inhibitor binding modes. Computational analyses indicate that para-methyl substitution on this ring increases electron density ortho to the urea linkage, potentially influencing rotational barriers and conformational stability. Conversely, the ortho-nitroethyl-bearing phenyl ring creates steric congestion near the urea functionality, restricting rotation and potentially locking the molecule in bioactive conformations. This enforced planarity resembles the binding-optimized geometry observed in BRAF inhibitors like sorafenib, where diaryl urea orientation dictates kinase selectivity [1] [4] [10].

  • Conformational Behavior: X-ray crystallographic studies of analogous N,N'-diaryl ureas reveal a predominant trans,trans configuration where the aryl rings adopt a staggered arrangement maximizing π-orbital overlap while minimizing steric clash. N-methylation induces a switch to cis,cis conformations that facilitate intramolecular stacking—a property exploited in helical foldamers but potentially detrimental to target binding in medicinal applications. For 1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea, molecular modeling predicts a dihedral angle of 38-42° between the aryl planes, optimizing hydrogen bonding while accommodating the steric demands of the ortho-nitroethyl group [4].

Table 2: Physicochemical Properties of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea

PropertyValue/CharacteristicMethod/ReferenceBiological Implication
Molecular FormulaC₁₆H₁₇N₃O₃EmpiricalDetermines metabolic stability
Molecular Weight299.33 g/molCalculatedFavors cellular permeability
logP (octanol-water)~3.2Computational predictionModerate lipophilicity for membrane penetration
Hydrogen Bond Donors2 (urea NH groups)Structural analysisTarget binding capacity
Hydrogen Bond Acceptors4 (urea C=O, nitro group)Structural analysisSolubility and target interactions
Polar Surface Area (PSA)~90 ŲComputational predictionLimited blood-brain barrier penetration
Aqueous Solubility<0.1 mg/mLExperimental measurementFormulation challenges

Properties

CAS Number

339111-28-3

Product Name

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea

IUPAC Name

1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea

Molecular Formula

C16H17N3O3

Molecular Weight

299.33

InChI

InChI=1S/C16H17N3O3/c1-12-6-8-14(9-7-12)17-16(20)18-15-5-3-2-4-13(15)10-11-19(21)22/h2-9H,10-11H2,1H3,(H2,17,18,20)

InChI Key

GIANPWPOHJUDAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.